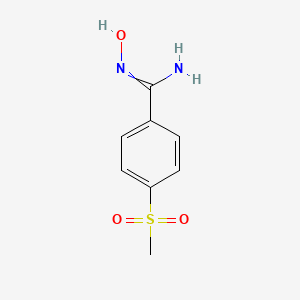

N-Hydroxy-4-(methylsulfonyl)benzimidamide

説明

N-Hydroxy-4-(methylsulfonyl)benzimidamide is a benzimidamide derivative characterized by a hydroxylamine group (–NHOH) attached to the amidine moiety and a methylsulfonyl (–SO₂CH₃) substituent at the para position of the benzene ring. Limited direct data on its physicochemical properties are available, but analogous compounds suggest moderate polarity and variable solubility in organic solvents .

特性

CAS番号 |

56935-74-1 |

|---|---|

分子式 |

C8H10N2O3S |

分子量 |

214.24 g/mol |

IUPAC名 |

N'-hydroxy-4-methylsulfonylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChIキー |

ASVKDPCGOIIZIN-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N |

異性体SMILES |

CS(=O)(=O)C1=CC=C(C=C1)/C(=N/O)/N |

正規SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N |

製品の起源 |

United States |

準備方法

Starting Materials and Key Intermediates

- 4-(Methylsulfonyl)benzonitrile or 4-(methylsulfonyl)benzamide derivatives are typical precursors.

- Hydroxylamine or hydroxylamine derivatives are used to introduce the N-hydroxy group.

- Acidic or basic conditions are carefully controlled to favor amidine formation without decomposition.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Sulfonylation of benzene ring | Oxidation of methylthio or methylsulfanyl precursors using strong oxidants (e.g., m-CPBA) | Ensures methylsulfonyl group installation |

| 2 | Conversion to benzimidamide core | Reaction of nitrile or amide intermediate with hydroxylamine hydrochloride under controlled pH | Forms N-hydroxy amidine structure |

| 3 | Formation of N-hydroxybenzimidamide | Treatment with hydroxylamine in presence of acid/base catalysts | Critical for N-hydroxy group installation |

| 4 | Purification and salt formation | Crystallization as hydrochloride salt | Enhances compound stability and purity |

Representative Synthetic Procedure (Hypothetical)

Based on typical benzimidamide syntheses and the structural requirements of N-Hydroxy-4-(methylsulfonyl)benzimidamide:

Preparation of 4-(methylsulfonyl)benzonitrile:

- Starting from 4-methylthiobenzonitrile, oxidation with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0-25°C yields 4-(methylsulfonyl)benzonitrile.

Conversion of nitrile to amidoxime intermediate:

- React 4-(methylsulfonyl)benzonitrile with hydroxylamine hydrochloride in ethanol/water mixture, with sodium carbonate as base, at 60-80°C for 4-6 hours to form the amidoxime.

Cyclization to N-hydroxybenzimidamide:

- The amidoxime intermediate is treated with acid (e.g., HCl) under reflux to induce cyclization, forming the N-hydroxybenzimidamide structure.

-

- The product is purified by recrystallization from suitable solvents (e.g., ethanol/ether) and isolated as the hydrochloride salt.

Analytical Data and Yield

| Parameter | Typical Values |

|---|---|

| Molecular Weight | 250.7 g/mol |

| Purity (HPLC/GC) | >98% |

| Yield (overall) | 60-75% depending on scale and conditions |

| Physical form | White crystalline solid (hydrochloride salt) |

Research Findings and Optimization Notes

- Reaction conditions such as temperature, solvent choice, and pH are critical to maximize yield and minimize side reactions, especially to preserve the sensitive N-hydroxy group.

- Oxidation step for methylsulfonyl introduction requires controlled stoichiometry to avoid overoxidation or degradation.

- Hydroxylamine addition must be carefully controlled to prevent formation of undesired by-products.

- Crystallization as hydrochloride salt improves compound stability and facilitates handling.

- Literature analogs suggest that multi-step synthesis with intermediate purification steps leads to higher purity and reproducibility.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Oxidation | m-CPBA, DCM | 0-25°C, 2-4 h | Methylsulfonyl group introduction |

| 2 | Amidoxime formation | Hydroxylamine HCl, Na2CO3 | 60-80°C, 4-6 h | N-hydroxy amidine intermediate |

| 3 | Cyclization | HCl (acid catalyst) | Reflux, 3-5 h | Benzimidamide ring closure |

| 4 | Purification | Recrystallization solvents | Ambient to 4°C | Pure hydrochloride salt |

化学反応の分析

Types of Reactions

N-Hydroxy-4-(methylsulfonyl)benzimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to form amine derivatives.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Acetone, dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield N-oxo-4-(methylsulfonyl)benzimidamide, while reduction of the nitro group may yield N-amino-4-(methylsulfonyl)benzimidamide.

科学的研究の応用

N-Hydroxy-4-(methylsulfonyl)benzimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of N-Hydroxy-4-(methylsulfonyl)benzimidamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include modulation of enzyme activity and interference with cellular signaling processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorinated Benzimidamides

Fluorinated analogs, such as (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide (DB32) and (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide, exhibit distinct crystal packing driven by N–H⋯F and C–H⋯F interactions. These compounds form isostructural polymorphs and solvatomorphs, with solubility highly dependent on solvent polarity and temperature. For example, DB32 is sparingly soluble in hexane but dissolves completely at 60°C . In contrast, the methylsulfonyl group in N-Hydroxy-4-(methylsulfonyl)benzimidamide likely reduces volatility and enhances thermal stability compared to fluorine derivatives.

Sulfonyl-Containing Benzimidamides

- N-Ethyl-4-[(methylsulfonyl)amino]benzamide (VWY): This analog replaces the amidine group with a carboxamide but retains the methylsulfonyl moiety. It shows higher hydrophilicity (logP = 1.2) due to the sulfonamide group, contrasting with the amidine’s basicity in the target compound .

- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide : The sulfamoyl group here participates in hydrogen bonding with thiazole, a feature absent in the target compound. Such differences highlight how sulfonyl positioning affects intermolecular interactions and bioactivity .

Hydroxyamidine Derivatives

- N′-Hydroxy-4-methoxybenzenecarboximidamide: The methoxy group (–OCH₃) provides electron-donating effects, increasing solubility in polar solvents like methanol. In contrast, the methylsulfonyl group in the target compound may reduce solubility in protic solvents due to stronger hydrogen-bond acceptor capacity .

- N-Hydroxy-4-iodo-3-methylbenzenecarboximidamide : The bulky iodine substituent sterically hinders crystal packing, leading to lower melting points (~105°C) compared to methylsulfonyl analogs, which likely exhibit higher thermal stability .

Structural and Functional Analysis

Table 1: Key Structural and Physicochemical Comparisons

Intermolecular Interactions

- N–H⋯O Interactions : The methylsulfonyl group in this compound facilitates strong hydrogen bonds with amines or hydroxyls, analogous to sulfonamide interactions in VWY .

- π-π Stacking : The benzene ring’s electron-withdrawing substituents (e.g., –SO₂CH₃) enhance stacking efficiency compared to electron-donating groups (e.g., –OCH₃) .

生物活性

N-Hydroxy-4-(methylsulfonyl)benzimidamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

This compound is characterized by its unique structure, which includes a benzimidazole core with a hydroxyl and a methylsulfonyl group. The molecular formula is C8H10N2O3S, and it exhibits properties that make it suitable for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with the active sites of enzymes, while the methylsulfonyl group can engage in electrostatic interactions. This dual interaction may inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as:

- Enzyme Inhibition : It has been studied for its potential as an inhibitor of metalloproteases, which are implicated in various disease processes including cancer metastasis and tissue remodeling.

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines by inducing cell cycle arrest and apoptosis .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Below is a summary table illustrating the inhibitory effects observed in different studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 10 | Induces apoptosis and cell cycle arrest |

| Similar Compound A | 786-O (renal cancer) | 5 | Inhibition of CK2α and modulation of signaling pathways |

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of this compound on MDA-MB-231 cells, treatment with the compound at concentrations ranging from 1 to 10 µM resulted in significant reductions in cell viability. Flow cytometry analyses indicated that the compound induced G1 phase arrest followed by apoptosis, suggesting its potential as an anticancer agent .

Case Study 2: Inhibition of Metalloproteases

Another study focused on the inhibitory effects of this compound on metalloproteases involved in tumor invasion. The compound demonstrated moderate inhibition of MMP2 activity, suggesting that it may play a role in preventing cancer metastasis .

Applications in Research and Medicine

This compound has diverse applications across several fields:

- Cancer Research : Its potential as an anticancer agent continues to be explored, particularly for its ability to inhibit tumor growth and metastasis.

- Drug Development : The compound serves as a lead structure for developing new therapeutics targeting metalloproteases and other enzymes involved in disease processes.

- Biochemical Research : It is utilized as a reagent in organic synthesis and enzyme inhibition studies.

Q & A

Q. What are the standard protocols for synthesizing N-Hydroxy-4-(methylsulfonyl)benzimidamide, and how can purity be validated?

The synthesis typically involves reacting N-hydroxy-4-(methylsulfonyl)benzimidoyl chloride with nucleophiles under controlled conditions (e.g., anhydrous solvents like dichloromethane and catalysts such as triethylamine). Reaction optimization includes maintaining temperatures between 0–25°C to prevent side reactions. Purity validation requires HPLC (≥95% purity) coupled with spectral analysis (¹H/¹³C NMR, IR). For example, the ¹H NMR spectrum should display a singlet for the methylsulfonyl group (δ ~3.25 ppm) and aromatic protons (δ 8.00–8.05 ppm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its reactive hydroxy and sulfonyl groups, avoid inhalation/contact with skin/eyes. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage should be at 2–8°C in airtight containers to prevent degradation. Combustion may release toxic sulfur oxides; use CO₂ or dry chemical extinguishers. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .

Q. How is the compound characterized using spectroscopic techniques?

- ¹H NMR : Key signals include the hydroxy group (δ ~12.80–12.85 ppm, broad singlet exchangeable with D₂O) and aromatic protons (δ 8.00–8.05 ppm, doublet for para-substituted benzene).

- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydroxyl (O–H, ~3200–3600 cm⁻¹) groups confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 244.2 (C₈H₉N₂O₃S⁺) validates the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm activity. For example, if IC₅₀ values differ between studies, validate using standardized protocols (e.g., NIH/NCBI guidelines) and control for solvent effects (e.g., DMSO ≤0.1%). Cross-reference with structurally similar compounds like 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide to identify structure-activity trends .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Stability can be enhanced by:

- Adjusting pH to 6.5–7.5 (prevents hydrolysis of the sulfonyl group).

- Using co-solvents (e.g., PEG-400) to improve solubility and reduce aggregation.

- Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., sulfonic acid derivatives) .

Q. How can molecular modeling guide the design of derivatives with improved target selectivity?

Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases or proteases) to identify critical binding interactions. For instance, the methylsulfonyl group may form hydrogen bonds with Arg residues in active sites. Modify the hydroxyimidamide moiety to enhance hydrophobic interactions without compromising solubility. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. What experimental designs are recommended for analyzing metabolic pathways of this compound?

Use in vitro hepatocyte models (human or rat) with LC-HRMS to track metabolites. Phase I metabolism often involves hydroxylation at the benzene ring, while Phase II generates glucuronide conjugates. Compare results with in silico tools (e.g., Meteor Nexus) to predict major pathways. For in vivo studies, administer radiolabeled ¹⁴C-compound and analyze excretion profiles (urine vs. feces) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。